molecular formula C3H9OP B1211810 Trimethylphosphine oxide CAS No. 676-96-0

Trimethylphosphine oxide

Cat. No.: B1211810
CAS No.: 676-96-0
M. Wt: 92.08 g/mol
InChI Key: LRMLWYXJORUTBG-UHFFFAOYSA-N
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Description

Trimethylphosphine oxide is an organophosphorus compound with the molecular formula C₃H₉OP. It is a colorless solid that is soluble in various organic solvents such as ethanol, ether, and chlorinated hydrocarbons. This compound is widely used in chemical synthesis and serves as a ligand in coordination chemistry .

Biochemical Analysis

Biochemical Properties

Trimethylphosphine oxide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, acting as a ligand that can stabilize metal centers in enzymes. For instance, it forms complexes with hard metal centers, which can influence the activity of metalloenzymes . Additionally, this compound is involved in the crystallization of various chemical compounds, aiding in the structural analysis of biomolecules .

Cellular Effects

This compound has been observed to affect cellular processes in multiple ways. It can influence cell signaling pathways by interacting with metal ions that are crucial for signal transduction. Moreover, this compound can impact gene expression by stabilizing transcription factors that require metal cofactors. Its role in cellular metabolism includes acting as a ligand for enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or metal cofactors. This binding can lead to changes in the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by stabilizing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under standard conditions, but its degradation can occur in the presence of strong oxidizing agents. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell signaling and metabolism. These effects are often studied in in vitro and in vivo models to understand the compound’s stability and long-term impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as a stabilizing agent for metal-containing enzymes, enhancing their activity. At high doses, this compound can exhibit toxic effects, including disruption of cellular metabolism and oxidative stress. These adverse effects highlight the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to metal ion homeostasis. It interacts with enzymes that require metal cofactors, influencing their activity and the overall metabolic flux. The compound can also affect the levels of metabolites by stabilizing or inhibiting specific enzymes involved in metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound can influence its activity and function within the cell .

Subcellular Localization

This compound is known to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of this compound can affect its activity and interactions with other biomolecules, thereby influencing cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylphosphine oxide can be synthesized through several methods. One common method involves the reaction of trimethylphosphine with hydrogen peroxide. The reaction typically occurs at room temperature and yields this compound as the product:

P(CH3)3+H2O2P(CH3)3O+H2O\text{P(CH}_3\text{)}_3 + \text{H}_2\text{O}_2 \rightarrow \text{P(CH}_3\text{)}_3\text{O} + \text{H}_2\text{O} P(CH3​)3​+H2​O2​→P(CH3​)3​O+H2​O

Another method involves the reaction of trimethylphosphine with oxygen:

P(CH3)3+O2P(CH3)3O\text{P(CH}_3\text{)}_3 + \text{O}_2 \rightarrow \text{P(CH}_3\text{)}_3\text{O} P(CH3​)3​+O2​→P(CH3​)3​O

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of trimethylphosphine using oxidizing agents such as hydrogen peroxide or oxygen. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Trimethylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced back to trimethylphosphine.

    Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Various halogenating agents.

Major Products:

Scientific Research Applications

Trimethylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

Trimethylphosphine oxide exerts its effects primarily through its ability to act as a ligand and form complexes with metal ions. The oxygen atom in this compound can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic and synthetic processes. The compound’s ability to donate electron density to metal centers makes it a valuable ligand in coordination chemistry .

Comparison with Similar Compounds

    Triethylphosphine oxide: Similar in structure but with ethyl groups instead of methyl groups.

    Triphenylphosphine oxide: Contains phenyl groups instead of methyl groups.

    Tributylphosphine oxide: Contains butyl groups instead of methyl groups.

Comparison:

    Trimethylphosphine oxide: is unique due to its small size and high solubility in organic solvents, making it highly versatile in various chemical reactions.

    Triethylphosphine oxide: has larger ethyl groups, which can affect its steric properties and reactivity.

    Triphenylphosphine oxide: has bulky phenyl groups, making it less soluble in some solvents but providing greater stability in certain complexes.

    Tributylphosphine oxide: has even larger butyl groups, which can significantly impact its reactivity and solubility .

Properties

IUPAC Name

dimethylphosphorylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9OP/c1-5(2,3)4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMLWYXJORUTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217923
Record name Trimethylphosphine oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676-96-0
Record name Trimethylphosphine oxide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylphosphine oxide
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Record name Trimethylphosphine oxide
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Record name Trimethylphosphine oxide
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Record name TRIMETHYLPHOSPHINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of trimethylphosphine oxide?

A1: this compound has the molecular formula C3H9OP and a molecular weight of 92.08 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound is frequently characterized using infrared (IR) [, , , ] and Raman [, , ] spectroscopy. These techniques provide valuable information about the vibrational frequencies of its bonds, particularly the characteristic P=O bond. Additionally, nuclear magnetic resonance (NMR) spectroscopy, especially 31P NMR, is widely employed to study its interaction with various materials like zeolites. [, , , , , , , , , , ]

Q3: How does this compound interact with Brønsted acid sites?

A3: this compound acts as a Lewis base and forms hydrogen bonds with Brønsted acid sites via its oxygen atom. [, , , , ] This interaction is widely utilized to probe the strength and concentration of Brønsted acid sites in materials like zeolites.

Q4: How is the 31P NMR chemical shift of this compound used to characterize acid sites?

A4: The 31P NMR chemical shift of adsorbed this compound correlates with the strength of the Brønsted acid sites. Stronger acid sites lead to larger downfield shifts. [, , , , , ] This property allows researchers to differentiate between acid sites of varying strengths within a material. []

Q5: Can this compound differentiate between internal and external acid sites in zeolites?

A5: Yes, using this compound in conjunction with bulkier phosphine oxides like tributylphosphine oxide allows for the discrimination of internal and external acid sites in zeolites through 31P NMR. [, , ]

Q6: Beyond Brønsted acidity, what other applications does this compound have in material characterization?

A6: this compound can also probe Lewis acidity, as demonstrated by its interaction with isolated molybdenum atoms incorporated into the framework of nanosized MFI zeolite. [] This interaction was confirmed using 31P MAS NMR and FTIR spectroscopy.

Q7: How is this compound used to study oxidizing centers in carbon nanotubes?

A7: Researchers can utilize this compound to quantify oxidizing centers in functionalized carbon nanotubes. [] By adsorbing trimethylphosphine (TMP) onto the CNTs and monitoring its oxidation to this compound via 31P solid-state NMR, the concentration of oxidizing centers can be determined.

Q8: How is computational chemistry used to study this compound?

A8: Density Functional Theory (DFT) calculations are widely employed to study the adsorption structures, energies, and 31P NMR chemical shifts of this compound on various materials, particularly zeolites. [, , , , , ]

Q9: Has the relationship between the structure of this compound derivatives and their hydrogen bonding ability been explored?

A10: Yes, DFT studies have investigated the relationship between the structure of various this compound derivatives and their ability to form hydrogen bonds with different proton donors. [] These studies established correlations between NMR and IR spectral properties and hydrogen bond strength and geometry.

Q10: Are there any specific material compatibility considerations for this compound?

A12: While generally compatible with many materials, this compound's strong coordination ability with metal ions should be considered, particularly in catalytic applications where it can potentially poison active sites. [, , , , ]

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